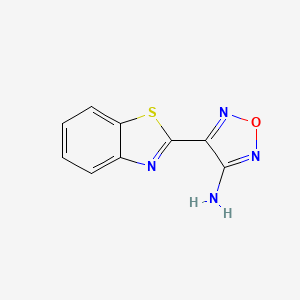
4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole. These two moieties are known for their significant biological activities and are often found in compounds with pharmaceutical potential. The presence of both benzothiazole and oxadiazole rings in a single molecule can enhance its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling of Benzothiazole and Oxadiazole Rings: The final step involves the coupling of the benzothiazole and oxadiazole rings. This can be achieved through various methods, such as nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities. The combination of benzothiazole and oxadiazole rings enhances its ability to interact with biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. These materials have applications in electronics, sensors, and other advanced technologies.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The benzothiazole ring can bind to DNA and proteins, disrupting their normal function. The oxadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 2-amino-1,3,4-oxadiazole share the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of benzothiazole and oxadiazole rings in a single molecule. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H6N4OS |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6N4OS/c10-8-7(12-14-13-8)9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13) |
Clave InChI |
CHYSPVKAQRTANZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=NON=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
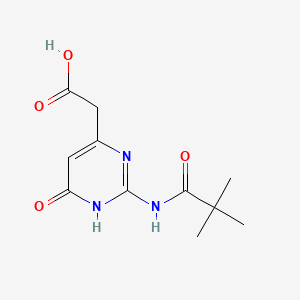



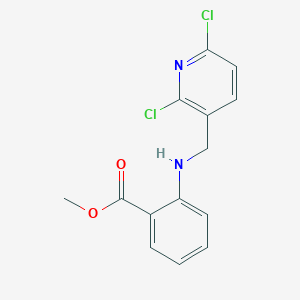

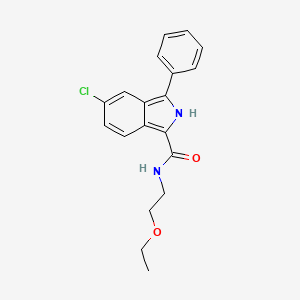
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
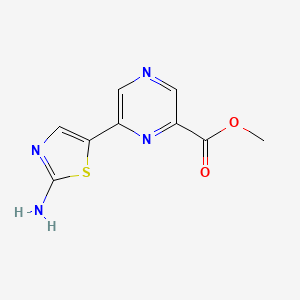


![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
